

Application Notes & Protocols for the Extraction of Linarin from Chrysanthemum indicum

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Compound of Interest

Compound Name: *Linarin*

Cat. No.: *B7760091*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and quantification of **linarin** from the flowers of *Chrysanthemum indicum*. **Linarin**, a flavonoid glycoside, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, anticancer, and antihypertensive effects.^[1] This document aims to provide researchers with the necessary methodologies to efficiently isolate and study this promising bioactive compound.

Experimental Protocols

Conventional Solvent Extraction Protocol

This protocol describes a traditional method for extracting **linarin** using an ethanol-aqueous solution.

Materials:

- Dried *Chrysanthemum indicum* flowers
- 75% Ethanol-aqueous solution
- Traditional Chinese medicine extracting machine or equivalent reflux extraction setup
- Vacuum rotary evaporator

- Centrifuge

Procedure:

- Combine 2.5 kg of dried Chrysanthemum indicum flowers with 25 L of a 75% ethanol-aqueous solution in an extracting machine.[\[2\]](#)
- Heat the mixture to 100°C and extract for 1.0 hour.[\[2\]](#)
- Repeat the extraction process three times, pooling the liquid extracts.[\[2\]](#)
- Concentrate the pooled extracts to a volume of 2.5 L using a vacuum rotary evaporator.[\[2\]](#)
- Centrifuge the concentrated extract at 3500 rpm for 5 minutes to obtain a precipitate.[\[2\]](#)
- Collect the precipitate, which contains a high concentration of **linarin**, for further purification. It has been found that this precipitate can contain over 95% of the total **linarin**.[\[2\]](#)

Ultrasound-Assisted Deep Eutectic Solvents (UAE-DESS) Extraction Protocol

This protocol offers a more efficient and environmentally friendly approach to **linarin** extraction.

Materials:

- Dried Chrysanthemum indicum flower powder
- Choline chloride
- Ethylene glycol
- Deionized water
- Ultrasonic bath/probe
- Centrifuge

Procedure:

- Prepare the deep eutectic solvent by mixing choline chloride and ethylene glycol at a molar ratio of 1:2. Add 30% (v/v) water to the mixture.[3]
- Mix the dried flower powder with the DES at a liquid-to-solid ratio of 32 mL/g.[3]
- Place the mixture in an ultrasonic bath and perform the extraction under the following conditions:
 - Ultrasonic power: 340 W[3]
 - Extraction time: 32 minutes[3]
- Following extraction, centrifuge the mixture to separate the supernatant from the plant residue.
- The supernatant, containing the extracted **linarin**, can then be subjected to purification.

Purification by Solid-Liquid Extraction

This protocol is designed to enrich the **linarin** content from the crude extract precipitate.

Materials:

- Crude **linarin** precipitate (from Protocol 1)
- Ethyl acetate
- Ethanol
- 40% Ethanol-aqueous solution
- 20% Ethanol-aqueous solution
- Magnetic stirrer
- Centrifuge

Procedure:

- Mix 40 g of the crude precipitate with 50 mL of ethyl acetate. Stir the mixture sufficiently and then centrifuge at 3500 rpm for 5 minutes to collect the precipitate.[2]
- Take the precipitate from the previous step and mix it with 50 mL of ethanol. Stir and centrifuge as before to collect the precipitate.[2]
- Repeat the extraction process on the resulting precipitate two times using a 40% ethanol-aqueous solution.[2]
- Finally, perform one extraction with a 20% ethanol-aqueous solution.[2]
- The final precipitate will be the purified **linarin** extract. This reduced process can achieve a purity of $55.68 \pm 2.08\%$ with a recovery of $66.65 \pm 1.73\%$. [2]

Purification by Macroporous Resin

This protocol is suitable for recovering **linarin** from the DES extract.

Materials:

- **Linarin**-containing supernatant from UAE-DESS extraction
- AB-8 macroporous resin
- Ethanol for elution

Procedure:

- Pass the **linarin**-containing supernatant through a column packed with AB-8 macroporous resin.
- Allow the **linarin** to adsorb onto the resin.
- Wash the column with deionized water to remove impurities.
- Elute the adsorbed **linarin** from the resin using an appropriate concentration of ethanol.
- This method has been shown to achieve a recovery efficiency of up to 81.55%. [3]

Quantitative Analysis by HPLC

This protocol details the High-Performance Liquid Chromatography (HPLC) method for quantifying **linarin**.

Instrumentation:

- Agilent 1200 series or equivalent HPLC system with a VWD detector.[\[2\]](#)
- XB-C18 column (4.6 × 250 mm).[\[2\]](#)

Chromatographic Conditions:

- Mobile Phase: Methanol-water-acetic acid (50:49.95:0.05, v/v/v).[\[2\]](#)
- Flow Rate: 1.00 mL/min.[\[2\]](#)
- Column Temperature: 25°C.[\[2\]](#)
- Detection Wavelength: 334 nm.[\[2\]](#)

Procedure:

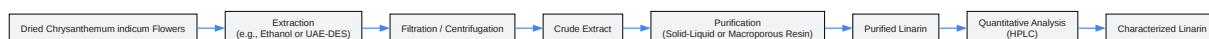
- Prepare standard solutions of **linarin** at various concentrations to create a calibration curve.
- Prepare the sample solution by dissolving a known amount of the purified extract in the mobile phase.
- Inject the standard and sample solutions into the HPLC system.
- Identify the **linarin** peak in the chromatogram based on the retention time of the standard.
- Quantify the amount of **linarin** in the sample by comparing the peak area with the calibration curve.

Data Presentation

Table 1: Comparison of **Linarin** Extraction Methods from *Chrysanthemum indicum*

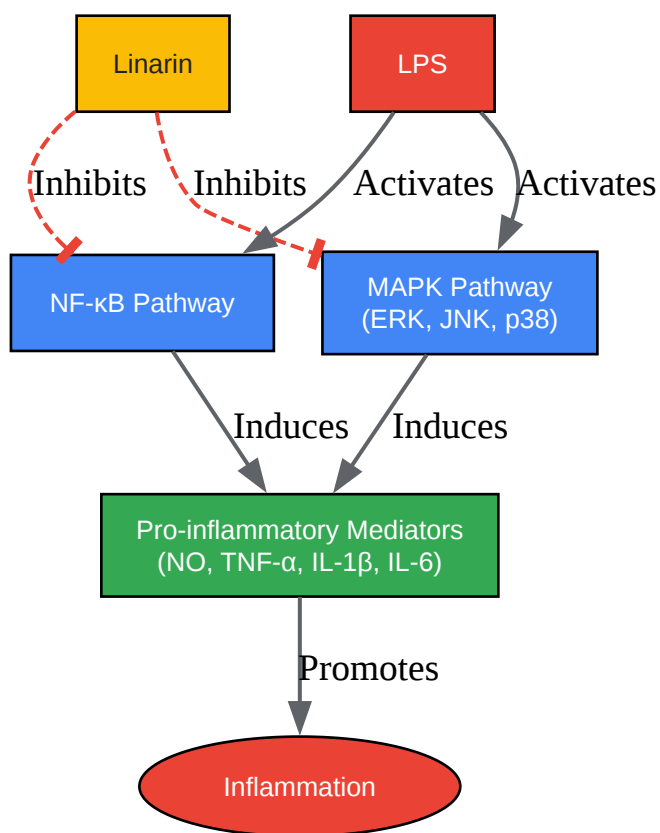
Extraction Method	Key Parameters	Linarin Yield/Purity	Recovery	Reference
Conventional Solvent Extraction	75% Ethanol, 100°C, 3x1h	Crude precipitate with >95% of total linarin	-	[2]
Optimized Ethanol Extraction	74% Ethanol, 2h, 3 times, 12 mL/g solvent-to-material ratio	90.5% (experimental yield)	-	[4]
Ultrasound-Assisted DES Extraction	Choline chloride-ethylene glycol (1:2), 30% water, 340W, 32 min	14.23 mg/g	-	
Solid-Liquid Purification	Ethyl acetate, ethanol, 40% ethanol, 20% ethanol	55.68 ± 2.08% purity	66.65 ± 1.73%	[2][5]
Macroporous Resin Purification	AB-8 resin	-	81.55%	

Visualizations



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Caption: General experimental workflow for the extraction and purification of **linarin**.



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Caption: **Linarin's** inhibitory effect on key inflammatory signaling pathways.[1]

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